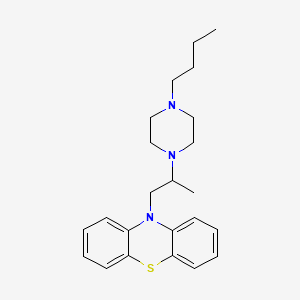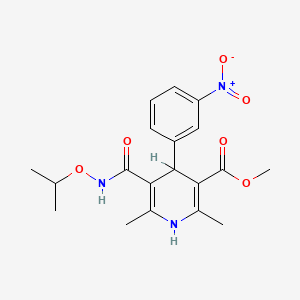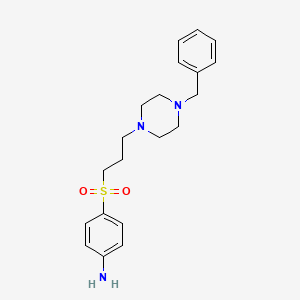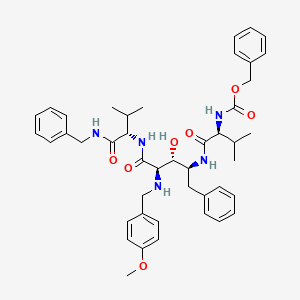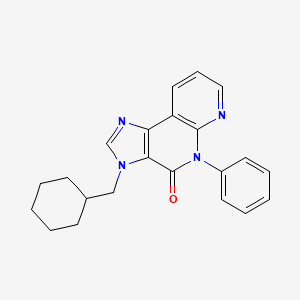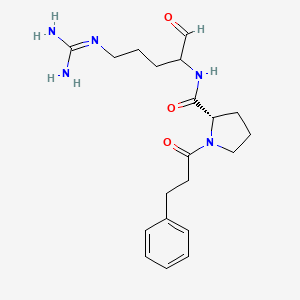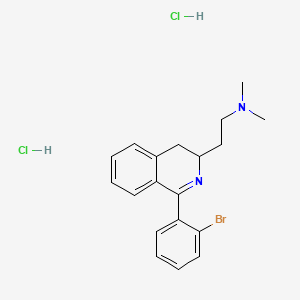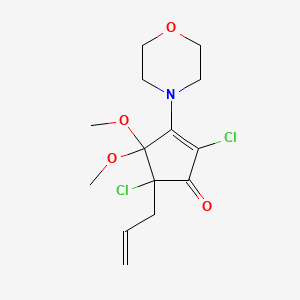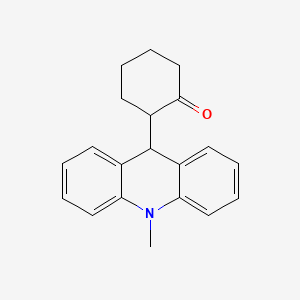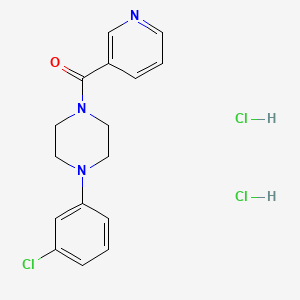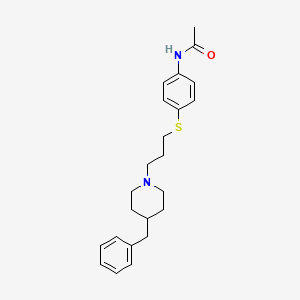
N,N'-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two diazepine rings and an ethanediamine backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide typically involves the reaction of 1,2-ethanediamine with 4,5,6,7-tetrahydro-1H-1,3-diazepine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the formation of the desired product. The final step involves the addition of hydroiodic acid to form the dihydriodide salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the diazepine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
科学的研究の応用
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diazepine rings play a crucial role in these interactions, allowing the compound to fit into the active sites of target proteins.
類似化合物との比較
Similar Compounds
- N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)hexane-1,6-diamine dihydriodide
- N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)octane-1,8-diamine dihydriodide
Uniqueness
N,N’-Bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)-1,2-ethanediamine dihydriodide is unique due to its specific structure, which includes an ethanediamine backbone. This structural feature distinguishes it from similar compounds, which may have different alkane backbones, such as hexane or octane. The unique structure of this compound contributes to its distinct chemical and biological properties.
特性
CAS番号 |
82910-99-4 |
|---|---|
分子式 |
C12H26I2N6 |
分子量 |
508.18 g/mol |
IUPAC名 |
N,N'-bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)ethane-1,2-diamine;dihydroiodide |
InChI |
InChI=1S/C12H24N6.2HI/c1-2-6-14-11(13-5-1)17-9-10-18-12-15-7-3-4-8-16-12;;/h1-10H2,(H2,13,14,17)(H2,15,16,18);2*1H |
InChIキー |
HYZKXHJIJYWJTJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN=C(NC1)NCCNC2=NCCCCN2.I.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


